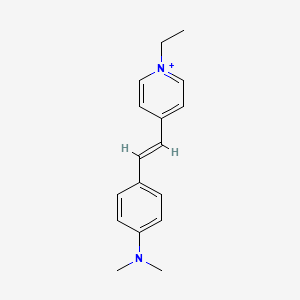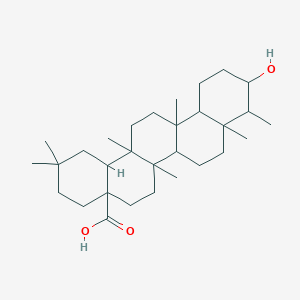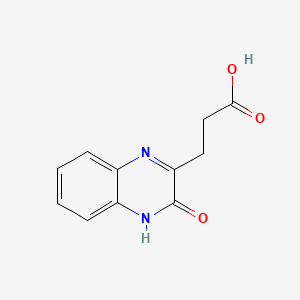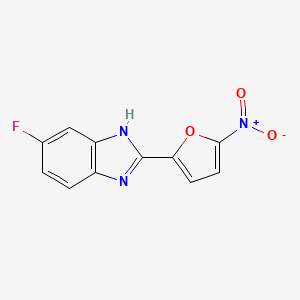
N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a compound that combines the fluorescent properties of dansyl groups with the biochemical significance of guanosine derivatives. This compound is particularly useful in biochemical and molecular biology research due to its ability to act as a fluorescent probe.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves the reaction of 6-mercaptoguanosine with dansyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The dansyl chloride reacts with the amino group of the guanosine derivative to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The dansyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Nucleophiles such as amines or thiols in organic solvents.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy to visualize cellular components and track molecular processes.
Medicine: Potential use in diagnostic assays to detect specific biomolecules.
Industry: Utilized in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism of action of N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide involves its ability to fluoresce upon binding to specific targets. The dansyl group acts as a fluorophore, emitting light when excited by a specific wavelength. This fluorescence can be used to monitor the presence and behavior of the compound in various environments. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological systems .
Comparison with Similar Compounds
Similar Compounds
Dansyl chloride: A reagent used to introduce dansyl groups into molecules.
Dansyl amide: A similar fluorescent compound used in protein labeling.
N-Dansylhomocysteine: Another dansyl derivative used in biochemical assays.
Uniqueness
N-(2-((2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)thio)ethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is unique due to its combination of a guanosine derivative with a dansyl group, providing both biochemical relevance and fluorescent properties. This dual functionality makes it particularly valuable in research applications where both molecular recognition and visualization are required .
Properties
CAS No. |
75501-09-6 |
|---|---|
Molecular Formula |
C24H29N7O6S2 |
Molecular Weight |
575.7 g/mol |
IUPAC Name |
N-[2-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanylethyl]-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C24H29N7O6S2/c1-30(2)15-7-3-6-14-13(15)5-4-8-17(14)39(35,36)27-9-10-38-22-18-21(28-24(25)29-22)31(12-26-18)23-20(34)19(33)16(11-32)37-23/h3-8,12,16,19-20,23,27,32-34H,9-11H2,1-2H3,(H2,25,28,29)/t16-,19-,20-,23-/m1/s1 |
InChI Key |
MPXSKCLUZXLSQT-UGTJMOTHSA-N |
SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSC3=NC(=NC4=C3N=CN4C5C(C(C(O5)CO)O)O)N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSC3=NC(=NC4=C3N=CN4[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O)N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCSC3=NC(=NC4=C3N=CN4C5C(C(C(O5)CO)O)O)N |
Synonyms |
S-(N-dansylaminoethyl)-6-mercaptoguanosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















